4-[(3-Butenyl)sulfonyl]phenylboronic acid

Boronate affinity chromatography pKa determination cis-Diol binding

4-[(3-Butenyl)sulfonyl]phenylboronic acid (CAS 1002754-88-2) is a para-substituted phenylboronic acid derivative bearing an electron-withdrawing butenylsulfonyl group and a terminal olefin on the sulfonyl side chain. It belongs to the class of sulfonyl-activated arylboronic acids, which are distinguished from unsubstituted phenylboronic acid (pKa ~8.8) by substantially lower boronate ionization constants.

Molecular Formula C10H13BO4S
Molecular Weight 240.09 g/mol
CAS No. 1002754-88-2
Cat. No. B3197065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Butenyl)sulfonyl]phenylboronic acid
CAS1002754-88-2
Molecular FormulaC10H13BO4S
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)CCC=C)(O)O
InChIInChI=1S/C10H13BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h2,4-7,12-13H,1,3,8H2
InChIKeyGLYBSNGHIZGMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Butenyl)sulfonyl]phenylboronic Acid (CAS 1002754-88-2): Compound Class and Baseline Characteristics for Procurement Evaluation


4-[(3-Butenyl)sulfonyl]phenylboronic acid (CAS 1002754-88-2) is a para-substituted phenylboronic acid derivative bearing an electron-withdrawing butenylsulfonyl group and a terminal olefin on the sulfonyl side chain [1]. It belongs to the class of sulfonyl-activated arylboronic acids, which are distinguished from unsubstituted phenylboronic acid (pKa ~8.8) by substantially lower boronate ionization constants [1]. This compound serves as both a ligand precursor for boronate affinity chromatography stationary phases and a potential Suzuki–Miyaura coupling building block, with the terminal C=C bond providing a unique covalent immobilization handle not available in simpler sulfonylphenylboronic acids [1].

Why Generic Substitution Fails for 4-[(3-Butenyl)sulfonyl]phenylboronic Acid: The pKa–Function–Immobilization Triad


In-class phenylboronic acids cannot be treated as interchangeable drop-in replacements because boronate–diol binding affinity is directly governed by the boronic acid pKa, which in turn is tuned by the electronic nature of the para-substituent [1]. Unsubstituted phenylboronic acid (pKa 8.8) requires alkaline mobile phases where many biomolecules are unstable, while 4-carboxyl-phenylboronic acid (pKa ~8.0) provides only a modest improvement [1]. The nitro analog achieves a comparable pKa (7.1) but is plagued by hydrolytic deboronation and photolability [1]. Even among sulfonyl-substituted congeners, the terminal butenyl group of 4-[(3-butenyl)sulfonyl]phenylboronic acid is essential for covalent immobilization on silica via hydrosilylation—a capability absent in methyl- or butyl-sulfonyl analogs that lack an olefinic tether [1]. Substituting a saturated alkylsulfonyl or a non-olefinic sulfonamide analog therefore sacrifices either operational pH range, column longevity, or the ability to fabricate a stable solid phase, making procurement decisions consequential.

Quantitative Head-to-Head Evidence: 4-[(3-Butenyl)sulfonyl]phenylboronic Acid vs. Closest Analogs


Boronate pKa: 4-[(3-Butenyl)sulfonyl]phenylboronic Acid vs. Unsubstituted Phenylboronic Acid

The pKa of 4-[(3-butenyl)sulfonyl]phenylboronic acid (compound 6) was measured as 7.1 ± 0.1 by UV absorption titration (1.0 mM in 0.1 M phosphate buffer with 0.1 M NaOH). This represents a −1.7 pH unit shift relative to unsubstituted phenylboronic acid (pKa 8.8 ± 0.1) measured under identical conditions [1]. The sulfonyl substituent shifts the pKa into the physiological range, enabling efficient boronate–diol chelation at pH 5–7 where unsubstituted phenylboronic acid shows negligible retention [1].

Boronate affinity chromatography pKa determination cis-Diol binding

pKa Comparison: Sulfonyl vs. Sulfonamide vs. Carboxyl vs. Nitro Activation of Phenylboronic Acid

Among electron-withdrawing para-substituents, the butenylsulfonyl group lowers the boronate pKa to 7.1 ± 0.1, which is more effective than the sulfonamide analog 4-(N-allylsulfamoyl)-phenylboronic acid (pKa 7.4 ± 0.1) and substantially more effective than 4-carboxyl-phenylboronic acid (pKa ~8.0) [1]. The nitro-substituted phenylboronic acid achieves a comparable pKa of ~7.1, but its practical utility is severely limited by hydrolytic deboronation and light sensitivity [1]. The butenylsulfonyl-substituted compound thus uniquely combines strong pKa lowering with acceptable chemical stability.

Electron-withdrawing group Boronic acid acidity Substituent effect

Chromatographic Retention: Silica-Immobilized Sulfonyl-Phenylboronic Acid Phase vs. Commercial Unsubstituted Phenylboronic Acid Column

Silica gel modified with the silylated derivative of 4-[(3-butenyl)sulfonyl]phenylboronic acid (boronic acid loading: 0.42 ± 0.05 mmol/g) was slurry-packed into a 4.6 × 50 mm stainless steel column and tested for the isocratic separation of a five-component mixture (L-tyrosine, L-DOPA, 3-amino-L-tyrosine, (−)-epinephrine, (−)-norepinephrine) at pH 5.5 [1]. Compared with a commercial Prosphere Boronate column (7.5 × 75 mm) containing immobilized unsubstituted phenylboronic acid, the sulfonyl-phenylboronic acid column displayed markedly enhanced retention for all three aryl cis-diol analytes (L-DOPA, epinephrine, norepinephrine) across the pH 5–7 range, whereas the commercial column exhibited poor to negligible retention at pH < 7 [1]. The enhanced retention is attributed to the lower pKa of the immobilized sulfonyl-phenylboronic acid ligand.

Boronate affinity chromatography Retention factor Cis-diol separation

Covalent Immobilization Capability: Terminal Butenyl Group Enables Hydrosilylation to Silica

The terminal C=C bond of the butenylsulfonyl side chain in 4-[(3-butenyl)sulfonyl]phenylboronic acid serves as the reactive site for platinum-catalyzed hydrosilylation with dimethylchlorosilane, yielding a monochlorosilane derivative that covalently anchors the boronic acid ligand to porous silica gel (loading: 0.42 ± 0.05 mmol/g) [1]. This immobilization strategy is not accessible to saturated alkylsulfonyl analogs such as 4-(butylsulfonyl)phenylboronic acid (CAS 1217501-02-4) or 4-(methylsulfonyl)phenylboronic acid (CAS 149104-88-1), which lack a terminal olefin and would require alternative—often less efficient—attachment chemistries [1].

Solid-phase synthesis Hydrosilylation Stationary phase preparation

Adenosine Phosphate Separation at pH 6.0: Sulfonyl-Phenylboronic Acid Column Performance

The silica-immobilized sulfonyl-phenylboronic acid column resolved mono-, di-, and triphosphates of adenosine (AMP, ADP, ATP) under isocratic conditions at pH 6.0 using 0.05 M phosphate buffer [1]. This is a significantly lower operating pH than the pH 7.5 required for analogous separations on 3-amino-phenylboronic acid columns reported by Glad et al. [REFS-1, citing ref 23]. The lower pH operation reduces the risk of ATP hydrolysis and preserves nucleotide integrity during preparative separations.

Nucleotide separation Affinity chromatography Adenosine phosphates

Synthetic Yield and Purity Benchmark: Preparation of 4-[(3-Butenyl)sulfonyl]phenylboronic Acid via Lithiation Route

4-[(3-Butenyl)sulfonyl]phenylboronic acid (compound 6) was synthesized by lithium–halogen exchange of 4-bromophenyl 3-butenyl sulfone with n-butyllithium followed by quenching with triisopropyl borate and acidic hydrolysis, affording the product in >65% yield [1]. This one-pot method is compatible with the strong electron-withdrawing sulfonyl substituent, whereas attempts to synthesize the same compound via oxidation of 4-mercaptophenylboronic acid intermediates failed due to deboronation and conversion of the boronic acid to phenol [1]. The reported synthetic route defines a reproducible benchmark for in-house preparation or quality assessment of commercially sourced material.

Organoboron synthesis Lithiation–boronation Process chemistry

High-Value Application Scenarios for 4-[(3-Butenyl)sulfonyl]phenylboronic Acid Based on Quantitative Differentiation Evidence


Fabrication of Boronate Affinity Stationary Phases Operating at Physiological pH

The terminal butenyl group enables direct covalent immobilization of 4-[(3-butenyl)sulfonyl]phenylboronic acid onto silica via platinum-catalyzed hydrosilylation, yielding a stationary phase with a boronic acid loading of 0.42 ± 0.05 mmol/g [1]. The immobilized ligand, with a pKa of 7.1, retains and resolves cis-diol-containing biomolecules (catecholamines, L-DOPA, nucleosides, nucleotides) at pH 5–7, a range where conventional phenylboronic acid columns (pKa 8.8) exhibit negligible retention [1]. This scenario is directly applicable to proteomics laboratories enriching L-DOPA-modified peptides or oxidation-sensitive catecholamine metabolites under non-alkaline conditions.

Selective Enrichment of Adenosine Phosphates (AMP, ADP, ATP) for Metabolic Profiling

Columns prepared from silica-immobilized 4-[(3-butenyl)sulfonyl]phenylboronic acid achieve baseline separation of AMP, ADP, and ATP at pH 6.0, compared with pH 7.5 required for 3-amino-phenylboronic acid phases [1]. The 1.5-unit reduction in operating pH minimizes spontaneous ATP hydrolysis, making this stationary phase particularly suitable for quantitative metabolomics and energy-charge determination in cell extracts where nucleotide stability is paramount.

Bifunctional Building Block for Suzuki–Miyaura Coupling with Orthogonal Olefin Reactivity

The compound contains two independently addressable reactive centers: a boronic acid moiety for palladium-catalyzed C–C bond formation and a terminal butenyl group amenable to thiol–ene click chemistry, olefin metathesis, or further hydroboration. While direct comparative Suzuki coupling yields for this specific compound are not reported in the primary literature, the electron-withdrawing sulfonyl substituent is expected to modulate transmetallation rates, and procurement of this building block—rather than a saturated alkylsulfonyl analog—preserves the olefin as a latent functional handle for downstream diversification [1].

Development of Boronate-Based Chemosensors for Diol-Containing Analytes at Neutral pH

With a pKa of 7.1—1.7 log units lower than unsubstituted phenylboronic acid—4-[(3-butenyl)sulfonyl]phenylboronic acid is competent to form boronate esters with diol analytes at physiological pH without requiring alkaline buffers [1]. This property is directly relevant to the design of fluorescent sensors, electrochemical probes, or hydrogel-based glucose-responsive materials where near-neutral operation is essential for biocompatibility, and where the terminal olefin further permits covalent tethering to polymer backbones or electrode surfaces.

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